molecular formula C15H14O4 B1581591 3',6'-Diacetoxybenzonorbornadiene CAS No. 7213-65-2

3',6'-Diacetoxybenzonorbornadiene

Cat. No.: B1581591
CAS No.: 7213-65-2
M. Wt: 258.27 g/mol
InChI Key: GHNDBDFQIQQOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Diacetoxybenzonorbornadiene typically involves the reaction of benzonorbornadiene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the acetylation process.

Industrial Production Methods

Industrial production methods for 3’,6’-Diacetoxybenzonorbornadiene are not widely documented, but they likely involve similar acetylation reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Diacetoxybenzonorbornadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

3’,6’-Diacetoxybenzonorbornadiene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,6’-Diacetoxybenzonorbornadiene involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3’,6’-Dihydroxybenzonorbornadiene: Similar structure but with hydroxyl groups instead of acetoxy groups.

    3’,6’-Dimethoxybenzonorbornadiene: Contains methoxy groups instead of acetoxy groups.

Uniqueness

3’,6’-Diacetoxybenzonorbornadiene is unique due to its specific acetoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized chemical syntheses and research applications.

Properties

IUPAC Name

(6-acetyloxy-3-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-8(16)18-12-5-6-13(19-9(2)17)15-11-4-3-10(7-11)14(12)15/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDBDFQIQQOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C3CC(C2=C(C=C1)OC(=O)C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992850
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7213-65-2
Record name 3',6'-Diacetoxybenzonorbornadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007213652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',6'-Diacetoxybenzonorbornadiene
Reactant of Route 2
Reactant of Route 2
3',6'-Diacetoxybenzonorbornadiene
Reactant of Route 3
Reactant of Route 3
3',6'-Diacetoxybenzonorbornadiene
Reactant of Route 4
Reactant of Route 4
3',6'-Diacetoxybenzonorbornadiene
Reactant of Route 5
Reactant of Route 5
3',6'-Diacetoxybenzonorbornadiene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3',6'-Diacetoxybenzonorbornadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.